molecular formula C19H16ClN5 B12956210 3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12956210
M. Wt: 349.8 g/mol
InChI Key: OIAUVWHCJFWXMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by subsequent introduction of aryl or arylamine groups via Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyridinyl moiety makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(1-pyridin-3-ylethyl)pyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C19H16ClN5/c1-13(15-5-3-8-21-11-15)23-18-7-9-25-19(24-18)17(12-22-25)14-4-2-6-16(20)10-14/h2-13H,1H3,(H,23,24)

InChI Key

OIAUVWHCJFWXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2=NC3=C(C=NN3C=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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